2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Overview
Description
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H14N2. It is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that compounds belonging to different classes of carboline derivatives include many substances with marked biological activity .
Mode of Action
It is known that carbolines can interact with their targets through various mechanisms, including ionization constants . The ionization constants of a number of carbolines have been reported , which reflect the ability of a proton to attach to the pyridine nitrogen atom and the extent of deprotonation of the indole NH group in carbolines .
Biochemical Pathways
It is known that carbolines can affect various biochemical pathways .
Result of Action
It is known that carbolines can have various biological activities .
Preparation Methods
The synthesis of 2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: It can undergo substitution reactions, particularly with halogens such as bromine.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various borane complexes . Major products formed from these reactions include chloro and bromo derivatives .
Scientific Research Applications
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studies involving serotonin (5-HT) receptors.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is similar to other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . it is unique in its specific structure and the types of reactions it undergoes. For example, γ-carboline is known for its high basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen . In contrast, this compound has distinct properties and applications that set it apart from these similar compounds.
Properties
IUPAC Name |
2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMRCNUQCVVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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